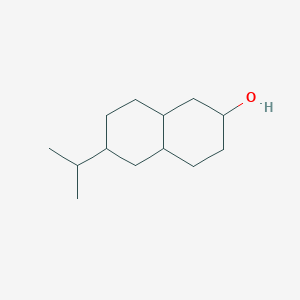

![molecular formula C12H7N3O3 B042264 5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid CAS No. 98293-81-3](/img/structure/B42264.png)

5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

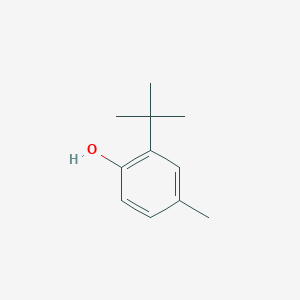

“5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid” is a chemical compound that has been studied for its potential biological activities . It is a type of pyrimidine analogue and has been evaluated for its activities for Epac inhibition . Epac, or Exchange proteins directly activated by cAMP, are a family of guanine nucleotide exchange factors that regulate a wide variety of intracellular processes in response to the second messenger cAMP .

Synthesis Analysis

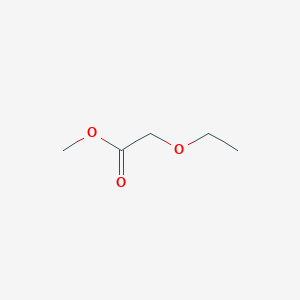

The synthesis of this compound involves the creation of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids carrying a 2-substituent . This process is followed by alkaline hydrolysis and acidification, which results in the corresponding carboxylic acids . These acids are then decarboxylated to form the final product .

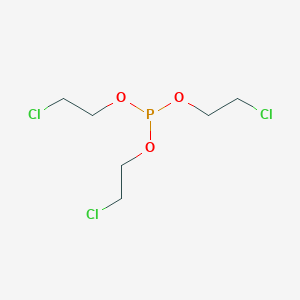

Molecular Structure Analysis

The molecular structure of “5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid” is complex and has been the subject of various studies . The structure-activity relationship (SAR) analysis has led to the identification of more potent Epac antagonists . Further optimization of the moieties at the C-6 position of the pyrimidine scaffold may allow for the discovery of more potent Epac-specific antagonists .

Chemical Reactions Analysis

The chemical reactions involving “5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid” are primarily related to its role as an Epac antagonist . The compound has been synthesized and evaluated for its activities for Epac inhibition .

Scientific Research Applications

Epac Antagonists for Metabolic and Cardiovascular Diseases

5-Cyano-6-oxo-1,6-dihydro-pyrimidines: , a class of compounds to which our subject compound belongs, have been identified as potent antagonists targeting exchange proteins directly activated by cAMP (Epac) . These proteins play a crucial role in various intracellular processes and are implicated in metabolic and cardiovascular diseases. The antagonistic action of these compounds can help in the modulation of Epac, providing a therapeutic pathway for treating related disorders.

Antimicrobial Applications

Pyridine derivatives, including our compound of interest, have shown promising results in antimicrobial evaluations . The structural characteristics of these compounds contribute to their effectiveness against a range of microbial strains, including bacteria and fungi. This makes them valuable in the development of new antibiotics and antifungal agents, especially in the face of rising microbial resistance.

Pharmacokinetics in Aquatic Organisms

Studies have investigated the in vitro activity of related compounds like oxolinic acid against aquatic pathogens and their pharmacokinetics in fish such as cod . This research is crucial for understanding how these compounds can be used to treat diseases in aquatic organisms, which is vital for aquaculture and marine biology.

Synthesis of Antagonists for Intracellular Signaling

The compound has been used in the synthesis of analogues that act as antagonists for intracellular signaling pathways . These pathways are integral to cellular function and regulation, and the ability to modulate them can lead to advancements in the treatment of diseases that arise from signaling dysregulation.

Antiviral Research

Pyridine compounds have been explored for their antiviral activities . The structural flexibility of these compounds allows for the creation of derivatives that can inhibit the replication of various viruses, contributing to the development of new antiviral drugs.

Cancer Research

There is evidence that pyridine derivatives can induce apoptosis in cancer cells, as demonstrated by nuclear features such as chromatin fragmentation and condensation . This property is significant for cancer research, where inducing programmed cell death is a key strategy in combating cancer.

Mechanism of Action

Target of Action

Similar compounds have been found to target theepidermal growth factor receptor (EGFR) and carbonic anhydrase (CA) .

Mode of Action

It’s known that egfr inhibitors typically work by blocking the binding of epidermal growth factor (egf) to its receptor, thereby inhibiting the activation of the egfr tyrosine kinase . On the other hand, CA inhibitors usually work by binding to the active site of the enzyme, thereby preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and a proton .

Biochemical Pathways

Therefore, inhibiting EGFR can have a significant impact on these processes . Similarly, CA plays a crucial role in maintaining pH balance in the body, so inhibiting this enzyme can affect many biochemical pathways .

Result of Action

Egfr inhibitors typically result in the inhibition of cell proliferation and induction of apoptosis . Similarly, CA inhibitors can lead to a decrease in the production of bicarbonate, thereby affecting pH balance .

Future Directions

properties

IUPAC Name |

5-cyano-6-oxo-3-pyridin-4-yl-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3/c13-6-8-5-9(7-1-3-14-4-2-7)10(12(17)18)15-11(8)16/h1-5H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLZFLPKASPJMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B42191.png)